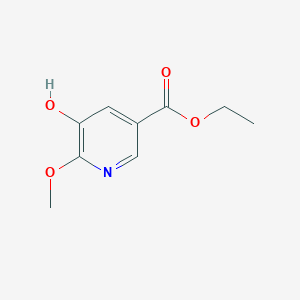
Ethyl 5-hydroxy-6-methoxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-6-methoxynicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is characterized by the presence of an ethyl ester group, a hydroxyl group at the 5-position, and a methoxy group at the 6-position on the nicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-6-methoxynicotinate typically involves the esterification of 5-hydroxy-6-methoxynicotinic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-hydroxy-6-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major product is 5-keto-6-methoxynicotinate.
Reduction: The major product is 5-hydroxy-6-methoxynicotinol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted nicotinates.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-hydroxy-6-methoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 5-hydroxy-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-hydroxy-6-methoxynicotinate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-hydroxy-6-chloronicotinate: Similar structure but with a chlorine atom at the 6-position instead of a methoxy group.
Ethyl 5-hydroxy-6-methylnicotinate: Similar structure but with a methyl group at the 6-position instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their functional groups.
Eigenschaften
Molekularformel |
C9H11NO4 |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
ethyl 5-hydroxy-6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(12)6-4-7(11)8(13-2)10-5-6/h4-5,11H,3H2,1-2H3 |
InChI-Schlüssel |
FUAGXKIIRAVJPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(N=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)
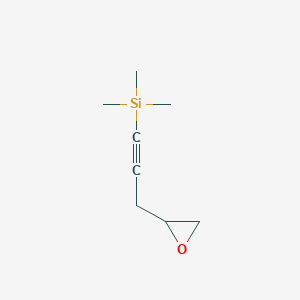
![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)
![2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14800107.png)
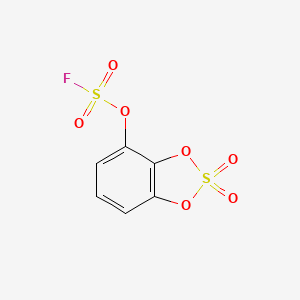
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14800126.png)
![2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[2-[2-[2-[[2-[2-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]acetyl]amino]propanoylamino]propanoylamino]propanoylamino]propanoylamino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B14800127.png)
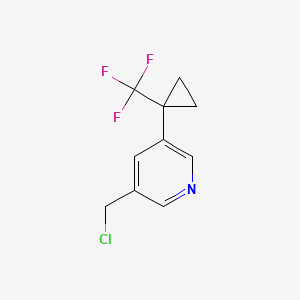
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B14800139.png)
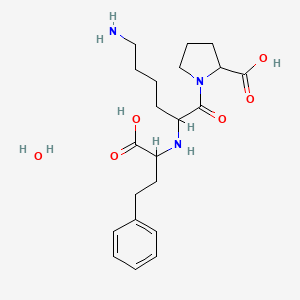
![Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B14800150.png)
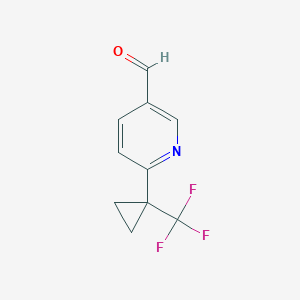
![N-[(E)-(2,3-dichlorophenyl)methylidene]-3-nitroaniline](/img/structure/B14800156.png)
